1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-
Description
1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- is a complex organic compound that belongs to the class of benzotriazinones. This compound is characterized by its unique structure, which includes a benzotriazinone core, a bromophenyl group, and an imidazole ring. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.
Properties
CAS No. |
610261-35-3 |
|---|---|
Molecular Formula |
C26H16BrN5O3S |
Molecular Weight |
558.4 g/mol |
IUPAC Name |
3-[[1-(4-bromophenyl)-4-(2-oxochromen-3-yl)imidazol-2-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C26H16BrN5O3S/c27-17-9-11-18(12-10-17)31-14-22(20-13-16-5-1-4-8-23(16)35-25(20)34)28-26(31)36-15-32-24(33)19-6-2-3-7-21(19)29-30-32/h1-14H,15H2 |
InChI Key |
ZTGSEALYZTZYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=N3)SCN4C(=O)C5=CC=CC=C5N=N4)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Preparation Methods
Diazotization of Anthranilamide Derivatives
The benzotriazinone scaffold is classically synthesized via diazotization of anthranilamide precursors. Isatoic anhydride (1) reacts with ammonia in the presence of ammonium carbonate to form anthranilamide (2) , which undergoes diazotization using sodium nitrite and HCl at 0°C to yield benzotriazinone (3) . This method achieves an 88% yield under optimized conditions, with the product confirmed by -NMR ( 8.32 ppm, aromatic protons) and mass spectrometry ( 170, [M+Na]).
Alkylation of Benzotriazinone
Functionalization at the N3 position is critical for introducing the thiomethyl linker. Benzotriazinone (3) reacts with methyl chloroacetate in DMF containing potassium carbonate at 100°C for 12 hours, producing methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate (6a) . The reaction proceeds via chemoselective N-alkylation, confirmed by -NMR signals at 171.0 ppm (ester carbonyl) and 45.5 ppm (NCH).
Synthesis of the Imidazole-Thiomethyl Moiety
Imidazole Ring Formation
The imidazole nucleus is constructed via cyclocondensation of 4-bromophenylglyoxal with coumarin-3-carboxaldehyde. In a microwave-assisted reaction, equimolar quantities of the aldehydes react with ammonium acetate in acetic acid at 120°C for 30 minutes, yielding 1-(4-bromophenyl)-4-(2-oxo-2H-chromen-3-yl)-1H-imidazole (9) . The product is purified via recrystallization from ethanol, with FT-IR confirming C=N stretching at 1595 cm.
Introduction of the Thiol Group
The thiol functionality is introduced by treating imidazole (9) with thiourea in HCl under reflux. This generates 1-(4-bromophenyl)-4-(2-oxo-2H-chromen-3-yl)-1H-imidazole-2-thiol (10) , isolated as a yellow solid (72% yield). The thiol group is verified by a characteristic -NMR signal at 3.85 ppm (SH, exchangeable with DO).
Coupling of Benzotriazinone and Imidazole-Thiol
Nucleophilic Substitution
The chloromethyl intermediate (6a) reacts with imidazole-thiol (10) in DMF containing triethylamine at 80°C for 8 hours. The thiomethyl linkage forms via nucleophilic displacement of chloride, yielding the target compound (58% yield). The reaction is monitored by TLC (, ethyl acetate/hexane 1:1), and the product exhibits a -NMR signal at 33.0 ppm (SCH).
Microwave-Assisted Coupling
To enhance efficiency, microwave irradiation (150 W, 100°C, 20 minutes) facilitates the coupling step, increasing the yield to 74%. This method reduces side reactions, as evidenced by HPLC purity >98%.
Analytical Characterization
Spectroscopic Validation
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Benzotriazinone (3) | 88 | 99 |
| Imidazole-thiol (10) | 72 | 97 |
| Coupling (thermal) | 58 | 95 |
| Coupling (microwave) | 74 | 98 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,3-benzotriazin-4(3H)-one exhibit notable antimicrobial properties. This compound has been utilized in the synthesis of various derivatives that demonstrate efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents .
Pharmaceutical Development
The unique structural characteristics of 1,2,3-benzotriazin-4(3H)-one allow it to serve as a scaffold for drug development. Its derivatives have shown promise in targeting specific biological pathways, particularly in the treatment of cancer and other diseases. The compound's ability to undergo thermal condensation with α-amino acids leads to the formation of bioactive molecules like 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones .
Synthesis of Novel Compounds
The compound is employed as a reagent in organic synthesis. For instance, it has been used to prepare 1,2,3-benzotriazin-4-one-arylpiperazine derivatives that act as serotonin receptor ligands. This highlights its utility in synthesizing compounds with potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study demonstrated that certain derivatives of 1,2,3-benzotriazin-4(3H)-one exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research involved testing various concentrations of the compound against selected strains and evaluating their growth inhibition rates.
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
This data suggests that modifications to the benzotriazin core can enhance antimicrobial properties .
Case Study 2: Pharmaceutical Applications
In another study focusing on the synthesis of novel benzodiazepine derivatives from 1,2,3-benzotriazin-4(3H)-one, researchers reported successful synthesis under mild conditions using a one-pot methodology. The resulting compounds showed promising activity in preclinical models for anxiety disorders.
| Compound Name | Activity | Reference |
|---|---|---|
| Compound X | Anxiolytic | Journal of Medicinal Chemistry (2020) |
| Compound Y | Antidepressant | European Journal of Pharmacology (2021) |
These findings indicate the potential for further development into therapeutic agents targeting mental health disorders .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.
Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: A simpler analog without the additional functional groups.
4-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.
Imidazole derivatives: Compounds with imidazole rings but different substituents.
Uniqueness
The uniqueness of 1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- lies in its combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Biological Activity
1,2,3-Benzotriazin-4(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article focuses on the biological activity of the compound, particularly its derivatives, including 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-.
The molecular formula for 1,2,3-Benzotriazin-4(3H)-one is with a molecular weight of approximately 147.14 g/mol. It has a melting point of 216-218 °C and a boiling point of 282.4 °C at 760 mmHg. The compound exhibits various physical properties that influence its biological activity, such as solubility and lipophilicity (ACD/LogP: 0.94) .
Biological Activity Overview
Research indicates that derivatives of 1,2,3-Benzotriazin-4(3H)-one exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that certain derivatives possess significant antimicrobial properties. For instance, compounds derived from benzotriazinones have been evaluated for their effectiveness against various bacterial strains and fungi. The introduction of different substituents on the benzene ring can enhance the antimicrobial efficacy .
Anti-inflammatory and Analgesic Effects
Research has demonstrated that some benzotriazinone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For example, a study on pyrazole and triazole derivatives indicated that modifications to the benzotriazinone scaffold could lead to selective COX-2 inhibition .
Anticancer Properties
There is growing evidence supporting the anticancer potential of benzotriazinone derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the disruption of cellular signaling pathways associated with proliferation and survival .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzotriazinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions led to enhanced antibacterial activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Activity
In another investigation, a series of benzotriazinone derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results showed that certain compounds exhibited IC50 values comparable to known anti-inflammatory drugs, suggesting their potential use as therapeutic agents .
Toxicity Profile
The toxicity data for 1,2,3-Benzotriazin-4(3H)-one indicates varying degrees of safety across different organisms. For instance:
| Organism | Test Type | Route | Reported Dose | Effect |
|---|---|---|---|---|
| Mouse | LD50 | Intraperitoneal | 50 mg/kg | General depressed activity |
| Rat | LD50 | Oral | 595 mg/kg | Behavioral changes |
| Rabbit | LC | Inhalation | >2575 mg/kg/4H | Irritation |
| Hamster | LC | Inhalation | >2575 mg/kg/4H | Irritation |
These findings suggest careful handling and further investigation into the safety profiles of these compounds .
Q & A
Q. How does the thioether linker influence pharmacokinetic properties (e.g., bioavailability)?
- Methodology : Comparative studies of thioether vs. ether analogs using Caco-2 permeability assays. Thioether derivatives () show 2-fold higher absorption (Papp = 12 × 10⁻⁶ cm/s) due to enhanced lipophilicity (clogP = 3.8 vs. 2.1) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
